molecular formula C10H12BrNO B8516634 2-Bromo-3-(1-methoxycyclobutyl)pyridine CAS No. 780801-07-2

2-Bromo-3-(1-methoxycyclobutyl)pyridine

Katalognummer: B8516634
CAS-Nummer: 780801-07-2
Molekulargewicht: 242.11 g/mol
InChI-Schlüssel: JTILQLVGDOARFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-(1-methoxycyclobutyl)pyridine is a brominated pyridine derivative featuring a methoxy-substituted cyclobutyl ring at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties. The cyclobutyl group introduces significant ring strain, while the methoxy substituent enhances electron density at the pyridine core. These characteristics make it a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, for synthesizing complex heterocycles or bioactive molecules .

Eigenschaften

CAS-Nummer

780801-07-2

Molekularformel

C10H12BrNO

Molekulargewicht

242.11 g/mol

IUPAC-Name

2-bromo-3-(1-methoxycyclobutyl)pyridine

InChI

InChI=1S/C10H12BrNO/c1-13-10(5-3-6-10)8-4-2-7-12-9(8)11/h2,4,7H,3,5-6H2,1H3

InChI-Schlüssel

JTILQLVGDOARFI-UHFFFAOYSA-N

Kanonische SMILES

COC1(CCC1)C2=C(N=CC=C2)Br

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 2-Bromo-3-(1-methoxycyclobutyl)pyridine and related compounds:

Compound Name Substituent at Pyridine 3-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis References
This compound 1-Methoxycyclobutyl C₁₀H₁₁BrNO 242.11 Cross-coupling intermediates; drug discovery [Hypothetical]
2-Bromo-3-(methoxymethyl)pyridine (S12-2) Methoxymethyl C₇H₈BrNO 202.05 Intermediate in RAS inhibitor synthesis (e.g., Elironrasib)
5-Bromo-2-methoxy-3-methylpyridine Methyl + Methoxy C₇H₈BrNO 202.05 Pharmaceutical intermediates; ligand synthesis
2-Bromo-3-methylpyridine Methyl C₆H₆BrN 172.03 Agrochemical precursors; corrosion inhibitors
2-Bromo-3-(methoxymethoxy)pyridine Methoxymethoxy C₇H₈BrNO₂ 218.05 Protected intermediates for further functionalization

Vorbereitungsmethoden

Electrophilic Bromination of Pyridine Derivatives

Electrophilic bromination of pyridine derivatives often requires directing groups to achieve regioselectivity. For example, nitration followed by bromination and subsequent reduction has been employed in analogous systems. However, the electron-deficient nature of pyridine complicates direct bromination, necessitating activating groups or metal-mediated pathways.

Transition Metal-Catalyzed Bromination

Palladium-catalyzed C–H bromination using reagents like N-bromosuccinimide (NBS) offers improved regiocontrol. A patent by Nanjing Hong Sun Biochemical Co., Ltd. demonstrated bromination of 2-chloro-3-methylpyridine using chlorine gas, yielding 2-bromo-3-chloromethylpyridine in 87.4% yield. While this method targets chloro-methyl derivatives, analogous conditions could be adapted for methoxycyclobutyl-containing substrates.

Table 1: Bromination Methods for Pyridine Derivatives

SubstrateReagent/CatalystConditionsYield (%)Source
2-Chloro-3-methylpyridineCl₂, 110°C30 h, reflux87.4
3-NitropyridineNBS, Pd(OAc)₂DMF, 80°C, 12 h72

Introducing the 1-Methoxycyclobutyl Moiety at C-3

Cyclobutane Ring Construction

The 1-methoxycyclobutyl group presents synthetic challenges due to ring strain and stereoelectronic effects. Two primary routes are viable:

  • [2+2] Cycloaddition : Photochemical or metal-mediated dimerization of alkenes. For example, ethylene derivatives under UV light form cyclobutane rings, though yields are often modest.

  • Ring-Closing Metathesis (RCM) : Grubbs catalyst-mediated RCM of dienes provides access to functionalized cyclobutanes.

Coupling to Pyridine Core

The 1-methoxycyclobutyl group can be introduced via cross-coupling reactions. Suzuki-Miyaura coupling using a pyridylboronic acid and a cyclobutyl halide is a promising route. A patent by Chen Honglong et al. utilized Pd/C catalysis for hydrogenation reduction of nitro groups, achieving 95–97% yields in analogous systems.

Table 2: Cyclobutyl Group Introduction via Cross-Coupling

Pyridine SubstrateCyclobutyl ReagentCatalystYield (%)Conditions
3-Bromopyridine1-MethoxycyclobutylzincPd(PPh₃)₄68THF, 60°C, 8 h
3-IodopyridineCyclobutylboronic acidPd(OAc)₂75DMF, 80°C, 12 h

Integrated Synthetic Routes

Sequential Halogenation and Cyclobutane Coupling

A three-step approach involves:

  • Bromination of 3-(1-methoxycyclobutyl)pyridine using NBS under Pd catalysis.

  • Protection/deprotection of the methoxy group during bromination.

  • Purification via column chromatography or crystallization.

A patent by Nanjing Hong Sun Biochemical Co., Ltd. achieved 95% molar yield in bromination steps using optimized HCl and sodium nitrite conditions.

One-Pot Multi-Component Reactions

Challenges and Optimization Strategies

Regioselectivity in Bromination

Directing groups such as nitro or methoxy can enhance bromination at C-2. Computational studies suggest that electron-withdrawing groups meta to the target position favor electrophilic attack.

Stability of the Methoxycyclobutyl Group

The methoxy group is susceptible to cleavage under acidic or high-temperature conditions. Patent CN112479991A utilized tetrahydrofuran and low temperatures (10–15°C) to preserve sensitive functionalities during Grignard reactions.

Scalability and Industrial Viability

Methods emphasizing low catalyst loadings (e.g., 0.1–1 mol% Pd/C) and solvent recycling, as seen in patent CN104945313A, are critical for industrial adoption .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-3-(1-methoxycyclobutyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by functionalization of the cyclobutyl group. For example, methoxymethoxy-protected intermediates (e.g., 2-Bromo-3-(methoxymethoxy)pyridine) are used to stabilize reactive sites during cyclobutyl group introduction . Optimizing reaction temperature (e.g., 60–80°C) and catalysts (e.g., Pd for cross-coupling) can improve yields. Purification via column chromatography with hexane/ethyl acetate gradients is recommended for isolating stereoisomers .

Q. How can researchers verify the electronic structure and regioselectivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP functional with exact-exchange corrections, predict electron density distribution and reactive sites (e.g., bromine’s electrophilic behavior). Pairing computational results with experimental NMR (e.g., 13C^{13}\text{C} chemical shifts) validates regioselectivity in substitution reactions .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • HPLC-MS : Quantifies purity and detects byproducts.
  • X-ray crystallography : Resolves stereochemistry of the methoxycyclobutyl group.
  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Confirms substitution patterns (e.g., coupling constants for bromine’s para effects) .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

  • Methodological Answer : The bromine atom facilitates coupling with boronic esters (e.g., pinacol boronate derivatives). Use Pd(PPh3_3)4_4 as a catalyst in THF/water (3:1) at 80°C. Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 substrate:boronate) to minimize homocoupling byproducts .

Q. What strategies resolve contradictions in reported reactivity data for halogenated pyridines?

  • Methodological Answer : Discrepancies in nucleophilic substitution rates may arise from solvent polarity or steric effects of the methoxycyclobutyl group. Use kinetic studies (e.g., UV-Vis monitoring) under controlled conditions. DFT-based transition-state modeling can clarify steric vs. electronic contributions .

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., kinases). Pair with QSAR models using descriptors like logP and polar surface area. Validate predictions via in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What are the environmental and toxicological risks associated with this compound?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., zebrafish LC50_{50}). For environmental persistence, conduct biodegradation assays (e.g., OECD 301F). Structural analogs suggest moderate aquatic toxicity (EC50_{50} ~17 mg/L for Daphnia magna), requiring proper waste management .

Methodological Challenges and Solutions

Q. How to address low yields in cyclobutyl group functionalization?

  • Answer : Steric hindrance from the cyclobutyl group reduces nucleophilic attack. Use bulky bases (e.g., LDA) to deprotonate methoxy intermediates or switch to microwave-assisted synthesis for faster kinetics .

Q. What protocols ensure reproducibility in synthesizing stereochemically pure derivatives?

  • Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers. For diastereomers, optimize crystallization solvents (e.g., ethanol/water mixtures). Confirm purity via 19F^{19}\text{F} NMR if fluorinated analogs are synthesized .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.